2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone
Description
Structure
3D Structure
Properties
CAS No. |
52979-08-5 |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-amino-6-naphthalen-2-ylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3OS/c19-18-20-16-8-7-14(10-15(16)17(22)21-18)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChI Key |
DXYSGZNFDLGXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)N=C(NC4=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
Starting Materials: Anthranilic acid derivatives or 2-aminobenzamides are commonly used as precursors.
Cyclocondensation Reaction: The quinazolinone ring is formed by reacting 2-aminobenzamide with appropriate aldehydes or acid derivatives under acidic conditions (e.g., acetic acid) at elevated temperatures (around 100 °C). This step can be performed under metal-free conditions, avoiding the use of oxidants or catalysts, which simplifies purification and reduces environmental impact.
Example Procedure: A solution of the amide precursor in acetic acid is treated with an aldehyde (1.1 equivalents) and heated to 100 °C for several hours. The intermediate 4(1H)-2,3-dihydroquinazolinone is isolated by precipitation and filtration.
Introduction of the 2-Naphthylthio Group at the 6-Position
Nucleophilic Substitution: The 6-position of the quinazolinone core is functionalized by nucleophilic substitution with 2-naphthylthiol or its derivatives. This step introduces the naphthylthio moiety, which is critical for the compound’s biological activity.
Reaction Conditions: Typically, the quinazolinone intermediate bearing a suitable leaving group at the 6-position (e.g., halogen) is reacted with 2-naphthylthiol under basic conditions to facilitate substitution.
Alternative Methods: Direct coupling reactions or palladium-catalyzed cross-coupling may also be employed to attach the naphthylthio group, depending on the availability of precursors and desired reaction efficiency.
| Step | Methodology | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| 1. Quinazolinone Core Formation | Acid-promoted cyclocondensation | 2-Aminobenzamide, aldehyde | AcOH, 100 °C, 3-6 h | Moderate to high | Metal- and oxidant-free; simple workup |
| 2. Introduction of Naphthylthio Group | Nucleophilic substitution or Pd-catalyzed coupling | 6-Haloquinazolinone intermediate, 2-naphthylthiol | Base (e.g., K2CO3), reflux or Pd catalyst | Moderate to high | Requires suitable leaving group at 6-position |
| Alternative | Niementowski synthesis for core | Anthranilic acid, formamide | Heating at 120 °C | Moderate | Classical method, can be microwave-assisted |
Microwave-Assisted Synthesis: Recent studies have demonstrated that microwave irradiation can significantly reduce reaction times and improve yields in the formation of the quinazolinone core, offering a greener and more efficient alternative to conventional heating.
Metal-Free Protocols: Acid-promoted cyclocondensation without metal catalysts or oxidants has been shown to be effective, providing high purity products with fewer side reactions.
Palladium-Catalyzed Methods: For the introduction of complex substituents like the naphthylthio group, palladium-catalyzed cross-coupling reactions have been optimized to achieve good yields and selectivity, although these require careful control of reaction parameters.
Yield and Purity: Reported yields for the overall synthesis of 2-amino-6-[2-naphthylthio]-4[3H]-quinazolinone range from 43% to 80%, depending on the method and conditions used. Purification typically involves recrystallization or chromatographic techniques.
The preparation of this compound is achieved through a multi-step synthetic route involving the formation of the quinazolinone core followed by functionalization at the 6-position with a naphthylthio group. Advances in acid-promoted cyclocondensation and palladium-catalyzed coupling have enhanced the efficiency and selectivity of these syntheses. Metal-free and microwave-assisted methods offer environmentally friendly and time-saving alternatives. These preparation methods provide a robust foundation for further medicinal chemistry exploration of this biologically significant compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Various substitution reactions can occur, particularly at the amino and thioether positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an amino group at the 2-position and a naphthylthio group at the 6-position of the quinazolinone scaffold. The synthesis of this compound can be achieved through several methods, including:
- Niemann's Synthesis : Utilizing starting materials that yield the quinazolinone backbone.
- Metal-Catalyzed Reactions : Recent advancements have highlighted transition metal-catalyzed approaches for synthesizing quinazolinone derivatives, enhancing yield and efficiency .
Biological Activities
The biological activities of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone are noteworthy, with studies demonstrating its potential in various therapeutic areas:
- Anticancer Activity : Research indicates that derivatives of quinazolinones exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Certain derivatives have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections .
- Biofilm Inhibition : Recent studies have demonstrated that specific analogues of this compound inhibit biofilm formation in pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for preventing chronic infections .
Applications in Drug Discovery
The unique structure of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone makes it a valuable candidate in drug discovery. Its applications include:
- Lead Compounds in Antitubercular Research : Quinazolinones have been investigated for their efficacy against Mycobacterium tuberculosis, with some derivatives showing promising results in inhibiting bacterial growth .
- Development of Antiviral Agents : The structural features of quinazolinones allow for modifications that can enhance antiviral activity, making them suitable candidates for further exploration in antiviral drug development .
Case Studies and Research Findings
Several case studies highlight the potential applications of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone:
- Anticancer Studies : A study investigated various quinazolinone derivatives' effects on cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Efficacy : In another study, derivatives were screened for their ability to inhibit bacterial growth, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Biofilm Disruption : Research focusing on biofilm inhibition demonstrated that specific analogues significantly reduced biofilm formation in MRSA, indicating their potential role in treating biofilm-associated infections .
Mechanism of Action
The mechanism of action of 2-Amino-6-(naphthalen-2-ylthio)quinazolin-4(1H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Quinazolinone Derivatives
Anti-Inflammatory Activity:
- Target Compound: Limited direct data, but 6-(2-naphthylthio) substitution may enhance anti-inflammatory effects via hydrophobic interactions with COX-2 or other targets, as seen in benzothiazole-substituted analogs (e.g., compound 3e in showed 72% inhibition vs. Indomethacin’s 75%).
- Analog: 2-Phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone (3e) demonstrated significant anti-inflammatory activity with reduced gastric ulceration compared to Indomethacin .
Antimicrobial Activity:
- Target Compound: The naphthylthio group’s aromaticity could mimic bacterial enzyme substrates, similar to cationic fullerene-quinazolinone hybrids, which showed enhanced antibacterial potency due to electrostatic interactions .
- Analog: 6,8-Dibromo-2-methyl-4(3H)-quinazolinone exhibited antihyperlipidemic effects, suggesting halogenated derivatives have distinct biological pathways .
Antioxidant Activity:
- Analog: Phenolic derivatives like 5h and 5k showed radical scavenging activities (ABTS⁺ IC₅₀ = 12 μM) due to electron-donating hydroxyl groups, a feature absent in the target compound .
Electrochemical and Computational Insights
- Electrochemical Behavior: Ferrocenyl-substituted quinazolinones exhibit reversible one-electron oxidation at ~0.5 V (vs. Ag/AgCl), a property exploitable in biosensing . The target compound lacks such redox activity but may engage in π-π stacking with biological targets.
- Computational Modeling: Fullerene-quinazolinone hybrids showed binding affinity improvements (ΔG = −9.2 kcal/mol) via molecular docking, suggesting the naphthylthio group’s bulk could similarly optimize target interactions .
Biological Activity
2-Amino-6-[2-naphthylthio]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound features an amino group at the 2-position and a naphthylthio group at the 6-position, which contribute to its unique pharmacological properties. Research indicates that quinazolinones possess significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.
The synthesis of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone can be achieved through various methods, including condensation reactions involving appropriate precursors. The compound's structure integrates both aromatic and heterocyclic features, enhancing its interaction with biological targets.
Biological Activities
The biological activities of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have documented the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines, including:
- Ehrlich Ascites Carcinoma
- Sarcoma-180
Research indicates that quinazolinones can induce cell cycle arrest and apoptosis in cancer cells, primarily through interactions with key regulatory proteins involved in cell proliferation.
2. Antimicrobial Properties
Quinazolinones are also recognized for their antimicrobial activities. 2-Amino-6-[2-naphthylthio]-4(3H)-quinazolinone has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cellular processes.
Comparative Biological Activity
A comparison of 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone with other quinazolinone derivatives highlights its unique position within the class:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-6-[2-naphthylthio]-4(3H)-quinazolinone | Naphthylthio at position 6 | Anticancer, antimicrobial |
| 2-Amino-4(3H)-quinazolinone | Basic quinazolinone structure | Anticancer, antimicrobial |
| 6-Methyl-2-aminoquinazoline | Methyl substitution at position 6 | Antimicrobial |
| 2-Amino-5-(naphthalen-1-thio)quinazoline | Naphthalene substitution at position 5 | Anticancer |
The mechanisms through which 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit dihydrofolate reductase and protein kinases, critical enzymes in cellular metabolism.
- Induction of Apoptosis: Studies indicate that certain derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have explored the efficacy of quinazolinones, including:
- Study on Anticancer Activity: A recent study demonstrated that a related quinazolinone derivative significantly inhibited the growth of various cancer cell lines by inducing G2/M phase arrest.
- Antimicrobial Testing: In vitro testing revealed that 2-amino-6-[2-naphthylthio]-4(3H)-quinazolinone exhibited notable activity against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, including 2-amino-6-[2-naphthylthio]-4[3H]-quinazolinone?
- Methodological Answer : The synthesis of 4(3H)-quinazolinones typically involves cyclization of anthranilic acid derivatives or 2-aminobenzamides. For example:
- Phosphorus pentoxide-amine hydrochloride mixtures enable one-pot synthesis via condensation of methyl 2-acylaminobenzoates with amines under high temperatures (150–180°C), yielding 82–88% for derivatives like 2-methyl-3-octyl-4(3H)-quinazolinone .
- Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolyte allow oxidative cyclization of 2-aminobenzamides at room temperature, producing quinazolin-4(3H)-ones in high yields .
- DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes solvent-free condensation of anthranilic acid, trimethyl orthoformate, and primary amines for efficient synthesis .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
- Methodological Answer : Biological screening often involves in vitro assays against pathogens or cancer cell lines:
- Antitumor activity : Derivatives like 6-iodo-2-mercapto-4(3H)-quinazolinones exhibit GI₅₀ values of 2.7–3.9 μM against leukemia and ovarian cancer cells .
- Antiviral activity : 6-Bromo-2-phenyl-3-substituted derivatives show MIC values of 1.92 μg/mL against vaccinia virus, suggesting potential against poxviruses .
- Anti-inflammatory activity : COX-2 inhibitory assays identify compounds like 2-phenyl-3-(4-methoxybenzothiazol-2-yl)-4(3H)-quinazolinone with 80% inhibition, comparable to indomethacin .
Q. How are structural modifications (e.g., naphthylthio substituents) characterized to influence bioactivity?
- Methodological Answer : Substituent effects are analyzed via:
- Spectral characterization : IR, ¹H-NMR, and mass spectrometry confirm functional groups (e.g., C=O at 1672–1791 cm⁻¹ for acylated derivatives) .
- Structure-activity relationship (SAR) studies : Bulky groups (e.g., 2-naphthylthio) enhance lipophilicity and target binding. For example, 6-iodo substitution improves antitumor potency by stabilizing halogen bonds with enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to control regioselectivity in quinazolinone synthesis?
- Methodological Answer : Regioselectivity depends on:
- Solvent polarity : Dry acetone favors N-alkylation, while allylic halides in polar solvents promote O-substitution due to resonance stabilization .
- Base selection : Anhydrous potassium carbonate facilitates nucleophilic substitution at the 3-position, whereas solvent-free conditions with DABCO favor cyclization .
- Temperature : High temperatures (180°C) accelerate cyclization but may degrade sensitive substituents, necessitating stepwise protocols .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MT-4 cells) and viral strains (e.g., HSV-1 vs. HIV-1) affect activity thresholds .
- Substituent stability : Labile groups (e.g., acetylated amines) may hydrolyze in vivo, altering bioavailability. Stability studies via HPLC or mass spectrometry are critical .
- Dosage protocols : Oral vs. intraperitoneal administration impacts compound metabolism, as seen in ulcerogenic activity assays for anti-inflammatory derivatives .
Q. What novel methodologies enable targeted prodrug design for quinazolinones?
- Methodological Answer : Advanced strategies include:
- Molecular docking : AutoDock 3.0 models interactions between iodinated derivatives (e.g., IQ2-P,4-P) and human placental alkaline phosphatase (PLAP), guiding modifications to enhance binding (Kᵢ = 0.42 μM) .
- Enzyme-mediated precipitation : Radioiodinated prodrugs (e.g., ¹²⁵IQ2-P,4-P) are hydrolyzed by cancer cell surface enzymes, precipitating cytotoxic metabolites locally .
- Electrochemical synthesis : Undivided cell systems with acetic acid electrolyte achieve cyclization at room temperature, avoiding metal catalysts .
Q. How do tautomeric forms of 4(3H)-quinazolinones influence reactivity and bioactivity?
- Methodological Answer : Tautomerism (amide vs. iminol forms) is probed via:
- X-ray crystallography : Resolves dominant tautomeric states in solid-state structures.
- pH-dependent NMR : Reveals equilibrium shifts in solution; iminol forms react preferentially with acyl halides .
- Biological assays : Antifungal activity of 2-ethoxy-4(3H)-quinazolinone increases in iminol-dominant conditions due to enhanced membrane permeability .
Data Contradiction Analysis
- Antiviral Activity : While 6-bromo-2-phenyl-3-substituted derivatives show potent activity against vaccinia virus (MIC = 1.92 μg/mL), other analogs in the same study lacked efficacy. This highlights substituent-specific effects and the need for in silico screening to prioritize candidates .
- COX-2 Selectivity : Some 2-phenyl-3-benzothiazolyl derivatives exhibit >80% COX-2 inhibition but negligible COX-1 activity, whereas others show non-selective inhibition. Docking studies suggest steric hindrance from 4-methoxy groups enhances selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
